molecular formula C23H22Cl2N2O2 B2753567 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 477711-55-0

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole

Cat. No.: B2753567
CAS No.: 477711-55-0
M. Wt: 429.34
InChI Key: TURNDUFZVMTZKE-UHFFFAOYSA-N
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Description

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a useful research compound. Its molecular formula is C23H22Cl2N2O2 and its molecular weight is 429.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Properties

The preparation and study of similar compounds, such as monosubstituted 1,3,5-triphenyl-2-pyrazolines, have shown significant insights into the absorption and fluorescence properties of these molecules. The presence of electron-withdrawing substituents dramatically affects their fluorescent characteristics, leading to applications in dyes and fluorescent markers (Rivett, Rosevear, & Wilshire, 1979).

Regioselective Synthesis

Highly regioselective synthetic methods have been developed for pyrazole derivatives, which are crucial for creating structurally specific compounds for further research applications. These methods involve 1,3-dipolar cycloaddition reactions, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry (Alizadeh, Moafi, & Zhu, 2015).

Molecular Docking and Biological Activities

Pyrazole derivatives are extensively studied for their biological and pharmacological activities, including antimicrobial and anticancer properties. Synthesis and molecular docking studies of new pyrazoline derivatives highlight the potential of these compounds in medical research, particularly as antimicrobial and anticancer agents. The structure-activity relationships explored in these studies provide valuable insights for designing more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Chemical Structure and Interaction Analysis

Research on isomorphous structures, such as methyl- and chloro-substituted small heterocyclic analogues, adheres to the chlorine-methyl exchange rule. These studies not only enhance our understanding of chemical structure and reactivity but also contribute to the development of novel compounds with potential applications in various fields, including material science and pharmacology (Swamy et al., 2013).

Properties

IUPAC Name

cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c24-19-9-6-18(21(25)14-19)15-29-20-10-7-16(8-11-20)22-12-13-27(26-22)23(28)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURNDUFZVMTZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.